6-Ethylidene-1-hydroxydecan-5-one
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Overview
Description
6-Ethylidene-1-hydroxydecan-5-one is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.302 g/mol It is a β-hydroxy ketone, which means it contains both a hydroxyl group (-OH) and a ketone group (C=O) on adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylidene-1-hydroxydecan-5-one can be achieved through several methods. One common approach involves the aldol condensation reaction between an aldehyde and a ketone. In this case, the reaction between 6-ethylidene-1-decanal and acetone under basic conditions can yield the desired product . The reaction typically requires a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) and is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethylidene-1-hydroxydecan-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-ethylidene-1-decanone or 6-ethylidene-1-decanoic acid.
Reduction: Formation of 6-ethylidene-1-decanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Ethylidene-1-hydroxydecan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Ethylidene-1-hydroxydecan-5-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Gingerol: A β-hydroxy ketone found in ginger, known for its anti-inflammatory and antioxidant properties.
Shogaol: Another compound found in ginger, with similar biological activities.
Zingerone: A compound with a similar structure, also found in ginger, known for its therapeutic properties.
Uniqueness
6-Ethylidene-1-hydroxydecan-5-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interactions
Properties
CAS No. |
62519-11-3 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
6-ethylidene-1-hydroxydecan-5-one |
InChI |
InChI=1S/C12H22O2/c1-3-5-8-11(4-2)12(14)9-6-7-10-13/h4,13H,3,5-10H2,1-2H3 |
InChI Key |
WMAKQOAAQWKITB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC)C(=O)CCCCO |
Origin of Product |
United States |
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